molecular formula C14H20Br2N2O6P2 B12556134 1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium dibromide CAS No. 151538-81-7

1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium dibromide

Cat. No.: B12556134
CAS No.: 151538-81-7
M. Wt: 534.07 g/mol
InChI Key: OXCRGBUROXEYRQ-UHFFFAOYSA-N
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Description

1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide is a chemical compound known for its unique structure and properties It is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 2-bromoethylphosphonic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets, such as metal ions and biological macromolecules. The phosphonoethyl groups enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions, which can be used in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide is unique due to its enhanced reactivity and binding properties, attributed to the presence of phosphonoethyl groups. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

151538-81-7

Molecular Formula

C14H20Br2N2O6P2

Molecular Weight

534.07 g/mol

IUPAC Name

2-[4-[1-(2-phosphonoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethylphosphonic acid;dibromide

InChI

InChI=1S/C14H18N2O6P2.2BrH/c17-23(18,19)11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-24(20,21)22;;/h1-8H,9-12H2,(H2-2,17,18,19,20,21,22);2*1H

InChI Key

OXCRGBUROXEYRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCP(=O)(O)O)CCP(=O)(O)O.[Br-].[Br-]

Origin of Product

United States

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